![molecular formula C23H23N5O2S B2450361 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852436-96-5](/img/structure/B2450361.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research has identified derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar in structure to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide, as having significant antiproliferative activity. These compounds have been found to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structural and Synthesis Studies
A considerable amount of research focuses on the synthesis and structural analysis of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This includes exploration into their molecular structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface studies, all crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Antiviral Activity
Some studies have demonstrated promising antiviral activities of [1,2,4]triazolo[4,3-b]pyridazine derivatives, particularly against hepatitis A virus (HAV). This suggests potential therapeutic uses in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research has identified certain [1,2,4]triazolo[4,3-b]pyridazine compounds as possessing significant antimicrobial activity. This includes both antibacterial and antifungal properties, indicating potential for development into new antimicrobial agents (Srinivas, 2016).
Cytotoxic and Anti-Cancer Properties
Several [1,2,4]triazolo[4,3-b]pyridazine derivatives have been evaluated for their cytotoxic properties, particularly against various cancer cell lines. This research is crucial in the development of new anti-cancer therapies (Mamta et al., 2019).
Anxiolytic Activity
In the domain of neuroscience, certain [1,2,4]triazolo[4,3-b]pyridazine compounds have been identified with anxiolytic activities. This points towards their potential use in treating anxiety disorders (Albright et al., 1981).
Antioxidant Properties
Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their antioxidant abilities. These findings are important for understanding the therapeutic potential of these compounds in combating oxidative stress-related diseases (Shakir et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been associated with the inhibition of the kinase domain of leucine-rich repeat kinase 2 (lrrk2) .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may interact with its target by forming hydrogen bonds and other non-covalent interactions . These interactions could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)23-26-25-20-12-13-22(27-28(20)23)31-16-21(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGQUXAVDSOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.